![molecular formula C9H15N3 B2806136 2-(1-methyl-1H-imidazol-5-yl)piperidine CAS No. 1499132-18-1](/img/structure/B2806136.png)
2-(1-methyl-1H-imidazol-5-yl)piperidine
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Overview
Description
“2-(1-methyl-1H-imidazol-5-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecule’s structure presents interesting functionalities for organic synthesis studies. The combination of the methylated imidazole and piperidine rings could be of interest for researchers studying new reaction mechanisms or catalyst development.Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial potential. 2-(1-methyl-1H-imidazol-5-yl)piperidine may exhibit antibacterial, antifungal, or antiviral effects. Researchers have synthesized various imidazole-based compounds and evaluated their efficacy against pathogenic microorganisms. These investigations aim to combat drug-resistant strains and improve therapeutic options .
Anticancer Properties
The imidazole scaffold has attracted attention in cancer research. Some derivatives, including those containing piperidine moieties, exhibit antiproliferative activity against cancer cell lines. Scientists explore their mechanisms of action and potential as novel chemotherapeutic agents .
Anti-Inflammatory and Analgesic Effects
Certain imidazole derivatives demonstrate anti-inflammatory and analgesic properties. For instance, compounds with a similar structure to 2-(1-methyl-1H-imidazol-5-yl)piperidine have been investigated for their ability to reduce inflammation and alleviate pain. These findings contribute to drug development in pain management .
Ulcerogenic Activity
Researchers have assessed the ulcerogenic potential of imidazole-containing compounds. The ulcerogenic index provides insights into their gastrointestinal effects. Understanding this aspect is crucial for drug safety and minimizing adverse reactions .
Antioxidant Capacity
Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress. Their ability to scavenge free radicals contributes to overall health. Investigating the antioxidant properties of 2-(1-methyl-1H-imidazol-5-yl)piperidine could reveal its therapeutic potential .
Synthetic Routes and Drug Development
Scientists continue to explore novel synthetic routes for imidazole-based compounds. Efficient and regioselective methods are essential for drug synthesis. By optimizing these routes, researchers can create derivatives with improved pharmacological profiles. The imidazole core remains a valuable synthon in drug discovery .
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methylimidazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-10-6-9(12)8-4-2-3-5-11-8/h6-8,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTPDEYYFOVJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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